molecular formula C11H11ClN2O B3379505 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide CAS No. 16231-77-9

2-chloro-N-(2-cyanoethyl)-N-phenylacetamide

Cat. No.: B3379505
CAS No.: 16231-77-9
M. Wt: 222.67 g/mol
InChI Key: DYHYCJDQTUYWML-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyanoethyl)-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a cyanoethyl group, and a phenyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-phenylacetamide typically involves the reaction of 2-chloroacetamide with 2-cyanoethylamine and aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-cyanoethyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide, ethanol, room temperature.

    Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Oxidation Reactions: Potassium permanganate, water, room temperature.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the chloro group.

    Reduction Reactions: Amino derivatives with the cyano group reduced to an amine group.

    Oxidation Reactions: Phenolic derivatives with the phenyl group oxidized to a hydroxyl group.

Scientific Research Applications

2-chloro-N-(2-cyanoethyl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins. It may be used in studies related to enzyme kinetics and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities. It may be used in drug discovery and development programs.

    Industry: Utilized in the production of specialty chemicals and materials. It may be used in the formulation of coatings, adhesives, and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-cyanoethyl)acetamide: Lacks the phenyl group, which may result in different chemical and biological properties.

    2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)acetamide: Contains a fluorine atom on the phenyl ring, which may enhance its reactivity and biological activity.

    2-chloro-N-(2-cyanoethyl)-N-ethylacetamide: Contains an ethyl group instead of a phenyl group, which may affect its solubility and reactivity.

Uniqueness

2-chloro-N-(2-cyanoethyl)-N-phenylacetamide is unique due to the presence of both the cyanoethyl and phenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(2-cyanoethyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-9-11(15)14(8-4-7-13)10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHYCJDQTUYWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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